molecular formula C9H11ClN2O2S B13595147 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13595147
M. Wt: 246.71 g/mol
InChI Key: PNDSVEBJMMSSRU-UHFFFAOYSA-N
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Description

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic organic compound characterized by a pyrazole core substituted with cyclopropyl groups at the 1- and 3-positions and a sulfonyl chloride group at the 4-position. The cyclopropyl substituents introduce steric bulk and conformational rigidity, which can influence reactivity, solubility, and metabolic stability . Sulfonyl chlorides are highly reactive electrophiles, commonly used in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

1,3-dicyclopropylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C9H11ClN2O2S/c10-15(13,14)8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4H2

InChI Key

PNDSVEBJMMSSRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2S(=O)(=O)Cl)C3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

General Synthetic Strategy

The preparation of this compound generally involves:

  • Construction of the pyrazole core with cyclopropyl substituents at N1 and C3 positions.
  • Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring through sulfonation and chlorination steps.

The synthetic route can be divided into key stages:

Detailed Preparation Procedures

Synthesis of 1,3-Dicyclopropylpyrazole
  • Starting Materials: Cyclopropylamine derivatives and appropriate 1,3-dicarbonyl compounds or hydrazines are used to build the pyrazole ring substituted with cyclopropyl groups.
  • Method: Condensation reactions under controlled conditions (e.g., reflux in ethanol or other solvents) yield the 1,3-dicyclopropylpyrazole intermediate.
  • Notes: The cyclopropyl substituents are introduced either by using cyclopropyl-substituted hydrazines or by alkylation of pyrazole precursors.
Sulfonation and Chlorination to Form Sulfonyl Chloride
  • Sulfonation: The 1,3-dicyclopropylpyrazole is treated with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl group at the 4-position of the pyrazole ring.
  • Chlorination: The sulfonic acid intermediate formed is subsequently converted to the sulfonyl chloride by reaction with phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or by direct chlorination if chlorosulfonic acid is used.
  • Reaction Conditions: Typically performed under anhydrous conditions, temperature control (0–50 °C) is critical to avoid decomposition or side reactions.
  • Purification: The crude sulfonyl chloride is purified by recrystallization or chromatography to achieve high purity suitable for pharmaceutical or fine chemical use.

Process Improvements and Industrial Considerations

According to patent literature and industrial process disclosures:

  • Yield and Purity Enhancements: Improved processes involve better control of reaction parameters such as temperature, solvent choice (e.g., tetrahydrofuran, dichloromethane), and use of catalysts or bases to optimize sulfonation and chlorination steps.
  • Catalyst Use: Palladium-catalyzed coupling reactions are sometimes employed in intermediates synthesis, enhancing selectivity and yield.
  • Work-up Procedures: Extraction with methyl tert-butyl ether (MTBE), charcoal treatment to remove palladium residues, and careful pH adjustment during crystallization improve product quality.
  • Drying and Isolation: Vacuum drying at controlled temperatures (<60 °C) ensures minimal decomposition and residual solvent removal.

Comparative Data Table of Preparation Methods

Step Methodology Reagents Conditions Yield (%) Notes
1 Pyrazole ring formation Cyclopropyl hydrazine + diketone Reflux in ethanol 70-85 Cyclopropyl substituents introduced
2 Sulfonation Chlorosulfonic acid or SO2Cl2 0–50 °C, anhydrous 80-90 Sulfonic acid intermediate formed
3 Chlorination Thionyl chloride or PCl5 Room temp to 50 °C 85-95 Conversion to sulfonyl chloride
4 Purification Recrystallization, chromatography Ambient to 60 °C drying N/A Removal of impurities and solvents

Summary of Key Research Findings

  • The sulfonyl chloride group is best introduced via chlorosulfonic acid treatment under strictly anhydrous conditions to prevent hydrolysis.
  • The choice of chlorinating agent (SOCl2 vs. PCl5) affects reaction time and by-product formation; SOCl2 is preferred for milder conditions.
  • Industrial scale processes incorporate palladium-catalyzed coupling in intermediate steps to improve throughput and yield.
  • Post-reaction purification steps including charcoal treatment and controlled crystallization are essential for pharmaceutical-grade purity.
  • Temperature and solvent control are critical throughout the process to maintain the integrity of the cyclopropyl substituents and the pyrazole ring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with diverse nucleophiles, forming stable sulfonamide, sulfonate, or sulfonothioate derivatives.

NucleophileReagents/ConditionsProductYield (%)Reference
AminesTriethylamine, DCM, 0–25°CSulfonamides75–92
AlcoholsPyridine, THF, refluxSulfonate esters60–85
ThiolsNaHCO₃, H₂O/EtOH, RTSulfonothioates68–80

Key Findings :

  • Reactions with primary amines (e.g., methylamine) proceed efficiently at ambient temperatures, while bulky amines require elevated temperatures.

  • Steric hindrance from the cyclopropyl groups slightly reduces reaction rates compared to non-cyclopropyl analogs.

Hydrolysis to Sulfonic Acid

Hydrolysis of the sulfonyl chloride group occurs readily under aqueous conditions:

C10H12ClN2O2S+H2OC10H13N2O3S+HCl\text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{13}\text{N}_2\text{O}_3\text{S} + \text{HCl}

Conditions :

  • Acidic : 10% HCl, 60°C, 4 hours → 95% conversion.

  • Basic : NaOH (1M), RT, 2 hours → Quantitative yield.

Applications :
The sulfonic acid derivative serves as a precursor for surfactants and ion-exchange resins .

Cross-Coupling Reactions

The pyrazole core participates in transition-metal-catalyzed coupling reactions:

Reaction TypeCatalyst/ReagentsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives70–88
Buchwald-HartwigPd₂(dba)₃, XantphosAminopyrazoles65–78

Mechanistic Insight :

  • The electron-withdrawing sulfonyl group enhances electrophilicity at the C-5 position of the pyrazole ring, facilitating oxidative addition with palladium catalysts .

  • Cyclopropyl groups stabilize intermediates via hyperconjugation, improving regioselectivity .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with diazo compounds:

Example :
C10H12ClN2O2S+CF3CHN2Ag2O, TMEDATrifluoromethyl-pyrazoline adducts\text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O}_2\text{S} + \text{CF}_3\text{CHN}_2 \xrightarrow{\text{Ag}_2\text{O, TMEDA}} \text{Trifluoromethyl-pyrazoline adducts}

Conditions :

  • Silver oxide (10 mol%), TMEDA, CH₃CN, 25°C → 82% yield .

Regioselectivity :

  • The sulfonyl chloride group directs cycloaddition to the less-substituted carbon of the diazo compound .

Stability and Decomposition

Thermal Stability :

  • Decomposes above 200°C, releasing SO₂ and HCl.
    Hydrolytic Sensitivity :

  • Rapid hydrolysis in humid environments necessitates anhydrous storage.

Comparative Reactivity with Analogues

CompoundRelative Reactivity (vs. Benzene Sulfonyl Chloride)
1,3-Dicyclopropyl-1H-pyrazole-4-SO₂Cl1.2× (enhanced due to electron-deficient pyrazole)
1-Methylpyrazole-4-SO₂Cl0.9× (reduced by methyl’s electron-donating effect)

Data derived from kinetic studies using competition experiments .

Scientific Research Applications

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole sulfonyl chlorides vary significantly in their properties based on substituent electronic and steric effects. Below is a comparative analysis with key analogs, including 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride (), and other structurally related derivatives.

Electronic and Steric Effects

  • 1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride :

    • Cyclopropyl groups are moderately electron-donating due to their saturated, strained rings. This reduces the electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents.
    • Steric hindrance from the two cyclopropyl groups may slow nucleophilic attack at the sulfonyl chloride but enhance stability against hydrolysis .
  • 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing the sulfonyl chloride’s electrophilicity and reactivity toward nucleophiles.
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride :

    • A simpler analog with a methyl group. The absence of bulky/electron-modifying substituents results in higher reactivity but lower thermal and hydrolytic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Reactivity* Solubility (Lipophilicity) Hydrolytic Stability
This compound 287.75 Moderate Low (highly lipophilic) High
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride 324.72 High Low (aryl + CF₃) Moderate
1-Methyl-1H-pyrazole-4-sulfonyl chloride 180.62 Very High Moderate Low

*Reactivity toward nucleophiles (e.g., amines, alcohols).

Biological Activity

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a compound that has drawn interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole core with two cyclopropyl groups and a sulfonyl chloride functional group. The general structure can be represented as follows:

C9H10ClN2O2S\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify enzyme activity or receptor binding. This interaction can lead to inhibition or activation of various biological pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives, including those with sulfonamide functionalities, possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : Recent investigations into pyrazole derivatives have highlighted their potential in inhibiting cell proliferation in cancer cell lines. The antiproliferative activity was assessed using assays like the CellTiter-Glo Luminescent assay, revealing promising results for related compounds .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes crucial in metabolic pathways. Its ability to bind at active sites can prevent substrate access, thus inhibiting enzymatic reactions .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Identified structure-activity relationships (SAR) showing improved potency against Mycobacterium tuberculosis with modifications around the pyrazole core.
Highlighted COX-1 and COX-2 inhibitory activities in related pyrazole derivatives, suggesting potential anti-inflammatory applications.
Reported antiproliferative activity against U937 cells with IC50 values indicating moderate cytotoxicity without significant adverse effects on healthy cells.
Documented broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhanced efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitubercular Activity : A study focused on a series of pyrazole derivatives showed that modifications at the C3 and C4 positions significantly affected their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. Notably, certain compounds exhibited MIC values below 0.5 μM .
  • Anticancer Properties : Research into antiproliferative effects revealed that certain derivatives could inhibit cell growth in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Enzyme Inhibition Studies : Investigations into lactate dehydrogenase inhibitors demonstrated that modifications to the pyrazole ring could enhance binding affinity and selectivity for target enzymes .

Q & A

Q. What are the common synthetic routes for preparing 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of pyrazole-sulfonyl chloride derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by sulfonation and chlorination. For example, in analogous syntheses (e.g., pyrazole-sulfonyl chlorides), refluxing with chloranil in xylene for extended periods (25–30 hours) under anhydrous conditions is critical for achieving high cyclization efficiency . Post-reaction workup, such as washing with 5% NaOH to remove acidic byproducts and recrystallization from methanol, improves purity . Key variables include temperature control (to avoid decomposition), stoichiometry of chloranil (1.4 mmol per 1 mmol precursor), and solvent choice (xylene’s high boiling point aids prolonged heating). Yield optimization often requires iterative adjustment of these parameters.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological approaches include:

  • Spectroscopic Analysis : 1^1H/13^13C NMR to verify cyclopropyl and sulfonyl chloride moieties. For example, cyclopropyl protons typically appear as multiplet signals in δ 1.0–2.0 ppm, while sulfonyl chloride groups influence adjacent pyrazole ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., expected [M+H]+^+ for C9_9H10_{10}ClN2_2O2_2S: ~259.02 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or titration methods (e.g., argentometric titration for chloride content) .

Advanced Research Questions

Q. What experimental design strategies address low yields in the sulfonation/chlorination step of pyrazole intermediates?

Low yields often arise from incomplete sulfonation or competing side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid). Mitigation strategies include:

  • Controlled Reagent Addition : Slow addition of chlorosulfonic acid at 0–5°C to minimize exothermic side reactions.
  • Inert Atmosphere : Use of dry N2_2 or Ar to prevent moisture-induced hydrolysis .
  • Catalytic Optimization : Trials with Lewis acids (e.g., AlCl3_3) to enhance electrophilic sulfonation efficiency .
  • Real-Time Monitoring : In situ FTIR to track sulfonyl chloride formation (S=O stretches at ~1370 and 1150 cm1^{-1}) and adjust reaction duration dynamically.

Q. How should researchers resolve contradictions in spectroscopic data for pyrazole-sulfonyl chloride derivatives?

Discrepancies in NMR or MS data may stem from tautomerism (e.g., pyrazole ring proton shifts) or residual solvents. Methodological steps:

  • Tautomer Stability Studies : Variable-temperature NMR to identify dominant tautomeric forms in solution.
  • Decoupling Experiments : 1^1H-13^13C HSQC/HMBC to assign ambiguous peaks and confirm connectivity.
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride δ values ).
  • Crystallography : Single-crystal X-ray diffraction to unambiguously resolve bond lengths and angles .

Q. What are the key considerations for designing bioactivity studies involving this compound?

As a sulfonyl chloride, the compound is reactive (e.g., nucleophilic substitution with amines or alcohols). For biological screening:

  • Derivatization : Convert to stable sulfonamides or sulfonate esters before testing.
  • Stability Profiling : Assess hydrolysis kinetics in PBS (pH 7.4) via HPLC to determine half-life.
  • Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine proteases) for covalent inhibition studies.
  • Negative Controls : Include hydrolyzed byproducts (e.g., sulfonic acid) to distinguish specific vs. nonspecific effects .

Methodological Challenges and Solutions

Q. How can researchers optimize purification of this compound when traditional recrystallization fails?

If methanol recrystallization yields low recovery (e.g., due to high solubility), alternative approaches include:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:2). Monitor fractions by TLC (Rf_f ~0.3–0.5).
  • Sublimation : For thermally stable analogs, sublimation under reduced pressure (50–70°C, 0.1 mmHg) can isolate pure crystals .
  • Ion-Exchange Resins : Capture sulfonic acid impurities (if present) using basic resins (e.g., Amberlyst A-21) .

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